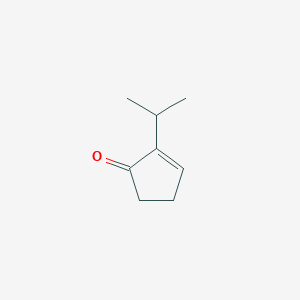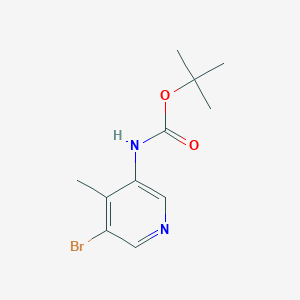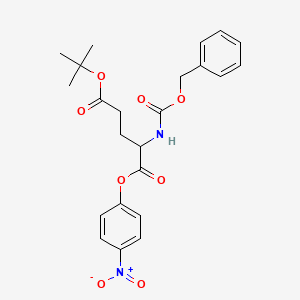![molecular formula C11H17Br2NO2Si B12277887 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde is a synthetic organic compound with the molecular formula C11H17Br2NO2Si. It is characterized by the presence of two bromine atoms, a trimethylsilyl group, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde typically involves the bromination of a pyrrole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trimethylsilyl group is introduced using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-methanol.
Substitution: 4,5-Diazido-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde: Similar structure but with an imidazole ring instead of a pyrrole ring.
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene: Contains a benzene ring with similar bromine and trimethylsilyl groups.
Uniqueness
4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde is unique due to the combination of its pyrrole ring, bromine atoms, and trimethylsilyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17Br2NO2Si |
|---|---|
Molekulargewicht |
383.15 g/mol |
IUPAC-Name |
4,5-dibromo-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H17Br2NO2Si/c1-17(2,3)5-4-16-8-14-9(7-15)6-10(12)11(14)13/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CTPSEPNXHKEDGU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C(=CC(=C1Br)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)

![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)

